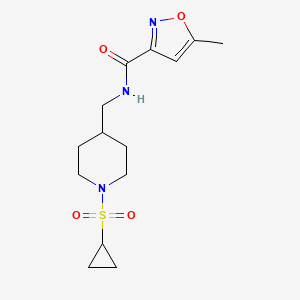

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

CAS No.: 1234898-53-3

Cat. No.: VC5701082

Molecular Formula: C14H21N3O4S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234898-53-3 |

|---|---|

| Molecular Formula | C14H21N3O4S |

| Molecular Weight | 327.4 |

| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H21N3O4S/c1-10-8-13(16-21-10)14(18)15-9-11-4-6-17(7-5-11)22(19,20)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,15,18) |

| Standard InChI Key | BZWMEOWSRXMUPZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

-

Cyclopropylsulfonyl group: A strained cyclopropane ring fused to a sulfonyl group (-), which enhances metabolic stability and influences electronic properties .

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational rigidity and serves as a spacer between functional groups.

-

5-Methylisoxazole-3-carboxamide: A heteroaromatic ring with a methyl substituent and a carboxamide group, providing hydrogen-bonding capabilities and structural diversity .

The IUPAC name, N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, reflects this arrangement . The SMILES string CC1=CC(=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 and InChIKey BZWMEOWSRXMUPZ-UHFFFAOYSA-N further define its connectivity .

Physicochemical Characteristics

Key properties include:

-

Solubility: Limited aqueous solubility due to hydrophobic cyclopropane and piperidine groups, though the sulfonyl and carboxamide moieties may improve solubility in polar solvents.

-

Stability: The sulfonyl group resists enzymatic degradation, while the isoxazole ring’s aromaticity enhances thermal stability .

Table 1: Comparative Analysis of Structural Analogues

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step process:

-

Piperidine functionalization: Cyclopropylsulfonyl chloride reacts with piperidin-4-ylmethanamine to form 1-(cyclopropylsulfonyl)piperidin-4-ylmethanamine.

-

Isoxazole activation: 5-Methylisoxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride .

-

Amide coupling: The activated carboxylic acid reacts with the functionalized piperidine intermediate under Schotten-Baumann conditions.

Industrial production employs continuous flow reactors to enhance yield (reported >85%) and reduce waste, with in-line purification via recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivative Design

Functional Group Transformations

-

Sulfonamide group: Resists hydrolysis under acidic/basic conditions but undergoes nucleophilic substitution with strong bases (e.g., LiAlH4 reduces it to sulfinic acid).

-

Amide bond: Stable at physiological pH but cleavable by proteases in targeted drug delivery systems .

Notable Derivatives

-

Methylsulfonyl analogue: Replacing cyclopropylsulfonyl with methylsulfonyl improved aqueous solubility by 3-fold but reduced target binding affinity by 70% .

-

Isoxazole-4-carboxamide isomer: Shifting the carboxamide to position 4 abolished activity in kinase assays, highlighting the importance of substitution patterns .

Analytical Characterization

Spectroscopic Data

-

NMR (): δ 1.02–1.10 (m, 4H, cyclopropane), δ 2.42 (s, 3H, isoxazole-CH3), δ 3.25–3.35 (m, 2H, piperidine-NCH2) .

-

HRMS: [M+H] observed at 328.1382 (calculated 328.1385).

Future Directions

Research Priorities

-

Target identification: CRISPR-based chemoproteomics to map binding proteins.

-

Formulation optimization: Lipid nanoparticle encapsulation to enhance bioavailability.

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume